2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE
Description
2',3'-Dimethyl-3-phenylpropiophenone is a substituted propiophenone derivative characterized by a phenyl group at the 3-position of the propiophenone backbone and methyl groups at the 2' and 3' positions of the adjacent phenyl ring (Fig. 1). Its molecular formula is C₁₇H₁₈O, with a molecular weight of 238.32 g/mol . Propiophenone derivatives are often studied for their applications in organic synthesis, pharmaceuticals, and material science, where substituent positions critically influence reactivity and physical properties.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-7-6-10-16(14(13)2)17(18)12-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWAPVKCGUOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643976 | |
| Record name | 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-24-4 | |
| Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The process typically starts with the preparation of 2,3-dimethylbromobenzene, which is then reacted with phenylmagnesium bromide to form the desired product. The reaction conditions often require low temperatures and anhydrous environments to prevent unwanted side reactions .
Industrial production methods may involve more scalable approaches, such as the use of catalytic hydrogenation or other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE involves its interaction with various molecular targets. For instance, its derivatives may act on specific enzymes or receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Key Observations:
- Molecular Weight: The introduction of bulkier substituents (e.g., trifluoromethyl or cyano groups ) increases molecular weight, whereas methyl groups minimally alter it .
- Boiling Point and Density: For 3',5'-dimethyl-3-phenylpropiophenone, the predicted boiling point (388.9°C) and density (1.032 g/cm³) suggest moderate intermolecular forces, likely dominated by van der Waals interactions. The 2',3'-dimethyl isomer may exhibit a lower boiling point due to reduced symmetry and steric hindrance affecting packing efficiency .
- Functional Group Impact: Polar groups (e.g., cyano or trifluoromethyl) enhance dipole-dipole interactions but are absent in methyl-substituted analogs, leading to divergent solubility and reactivity profiles .
Structural and Spectroscopic Differences
Substituent Position Effects:
- 2',3'- vs. This difference would manifest in distinct $^{13}\text{C-NMR}$ chemical shifts, as seen in phenylphenalenone analogs where positional isomers exhibited non-identical NMR profiles despite identical formulas .
- Aromatic Proton Environments: In 3',5'-dimethyl-3-phenylpropiophenone, the para-substituted methyl groups create a symmetrical $^{1}\text{H-NMR}$ splitting pattern, whereas the 2',3'-isomer would display asymmetrical coupling due to adjacent methyl groups .
Biological Activity
2',3'-Dimethyl-3-phenylpropiophenone (CAS No. 898764-24-4) is a ketone compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound is characterized by its structural features, which include:
- Molecular Formula : C17H18O
- Molecular Weight : 254.33 g/mol
- CAS Number : 898764-24-4
Biological Activities
Research has indicated that this compound exhibits several biological activities, primarily through its interactions with various biological targets.
1. Enzyme Inhibition
Studies suggest that this compound can inhibit enzymes involved in lipid and carbohydrate metabolism. For instance, it has been noted to influence the activity of enzymes such as lipases and amylases, potentially impacting metabolic pathways related to obesity and diabetes .
2. Antimicrobial Properties
Preliminary data indicate that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, although further research is needed to elucidate the specific mechanisms and spectrum of activity .
3. Photochemical Activity
The compound is also recognized for its photochemical properties. It can generate reactive oxygen species (ROS) upon UV irradiation, which may contribute to its biological effects, including potential applications in photodynamic therapy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Radical Generation : The compound's ability to generate radicals may play a crucial role in its antimicrobial and anticancer activities.
- Enzyme Interaction : By binding to specific enzyme active sites, it may alter their conformation and inhibit their function.
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Metabolic Effects
A study investigated the effects of this compound on lipid metabolism in vitro. The results indicated a significant reduction in triglyceride levels in treated cell lines compared to controls, suggesting potential use in managing metabolic disorders .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, supporting its potential as a natural antimicrobial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
